

Application Notes and Protocols for EZH2 Antibody in Western Blotting

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **HZ2**

Cat. No.: **B3119701**

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These notes provide a comprehensive guide for the detection of Enhancer of Zeste Homolog 2 (EZH2) using a specific antibody in western blotting applications. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and functions as a histone methyltransferase, primarily trimethylating histone H3 at lysine 27 (H3K27me3), which leads to transcriptional repression.^{[1][2][3]} It plays a critical role in cell identity, cell cycle regulation, and is frequently deregulated in various cancers.^{[1][2]}

Data Presentation

Table 1: Quantitative Parameters for EZH2 Western Blot Protocol

Parameter	Recommendation	Notes
Antibody		
EZH2 Primary Antibody	Rabbit mAb (e.g., Cell Signaling Technology #5246, #4905)	Validated for detecting endogenous levels of total EZH2.
Primary Antibody Dilution	1:1000	Dilute in 5% w/v non-fat dry milk or 5% BSA in 1X TBS with 0.1% Tween® 20.
Secondary Antibody	Anti-rabbit IgG, HRP-linked	---
Secondary Antibody Dilution	1:2000 - 1:10000	Follow manufacturer's recommendation.
Sample Preparation		
Positive Control Cell Lysates	MCF7, Neuro-2a, Jurkat	Known to express EZH2.
Negative Control Cell Lysates	Cell lines with known low or null EZH2 expression.	---
Lysis Buffer	RIPA Buffer (10 mM Tris-Cl pH 7.5, 1 mM EDTA, 0.5 mM EGTA, 1% NP40, 0.1% sodium deoxycholate, 0.1% SDS, 140 mM NaCl) with protease and phosphatase inhibitors. [4]	---
Protein Concentration	20-30 µg per lane	---
Electrophoresis & Transfer		
SDS-PAGE Gel	4-12% MOPS or as required for 98 kDa protein.	EZH2 has an expected molecular weight of 98 kDa. [1]
Transfer Membrane	PVDF or Nitrocellulose	---
Blocking & Incubation		
Blocking Buffer	5% w/v non-fat dry milk or 5% BSA in 1X TBS with 0.1%	Block for 1 hour at room temperature.

Tween® 20.

Primary Antibody Incubation	Overnight at 4°C with gentle shaking. [2]	---
Secondary Antibody Incubation	1 hour at room temperature.	---
Washing		
Wash Buffer	1X TBS with 0.1% Tween® 20.	---
Wash Steps	3 x 10 minutes after primary and secondary antibody incubations.	---
Detection		
Detection Reagent	Enhanced Chemiluminescence (ECL)	---

Experimental Protocols

1. Sample Preparation (Cell Lysates)

- Aspirate cell culture medium and wash cells once with ice-cold 1X PBS.
- Add 1 mL of ice-cold 1X PBS to the plate and scrape the cells.
- Transfer the cell suspension to a microcentrifuge tube and centrifuge at 500 x g for 5 minutes at 4°C.
- Aspirate the supernatant and resuspend the cell pellet in ice-cold RIPA buffer supplemented with freshly added protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein lysate) to a new pre-chilled tube.
- Determine the protein concentration using a BCA or Bradford protein assay.

- Aliquot the lysate and store at -80°C.

2. SDS-PAGE and Protein Transfer

- Thaw protein lysates on ice.
- Mix 20-30 µg of protein with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- Load the samples and a molecular weight marker onto a 4-12% SDS-PAGE gel.
- Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
- Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Confirm successful transfer by staining the membrane with Ponceau S.

3. Immunoblotting

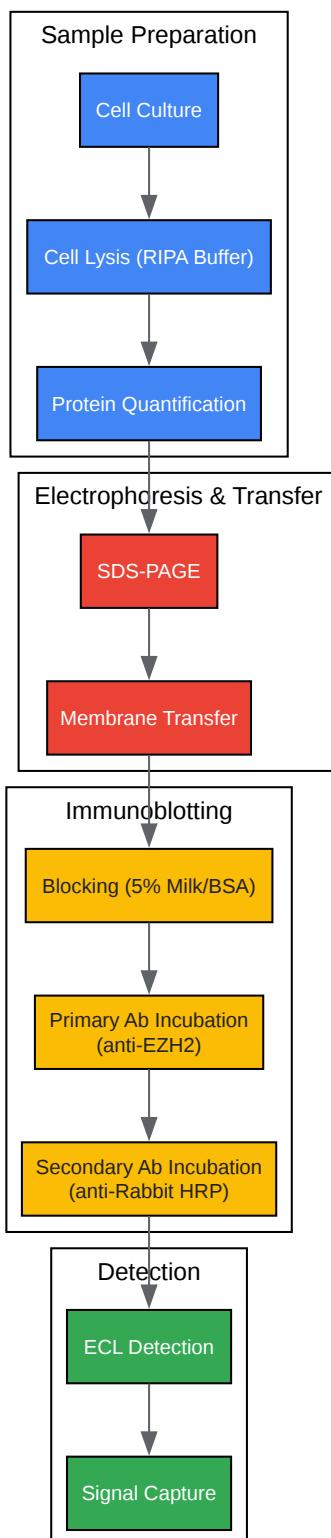
- Wash the membrane briefly with deionized water and then with 1X TBS.
- Block the membrane with 5% non-fat dry milk or 5% BSA in 1X TBS with 0.1% Tween® 20 (TBST) for 1 hour at room temperature with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the EZH2 primary antibody (diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.

4. Detection

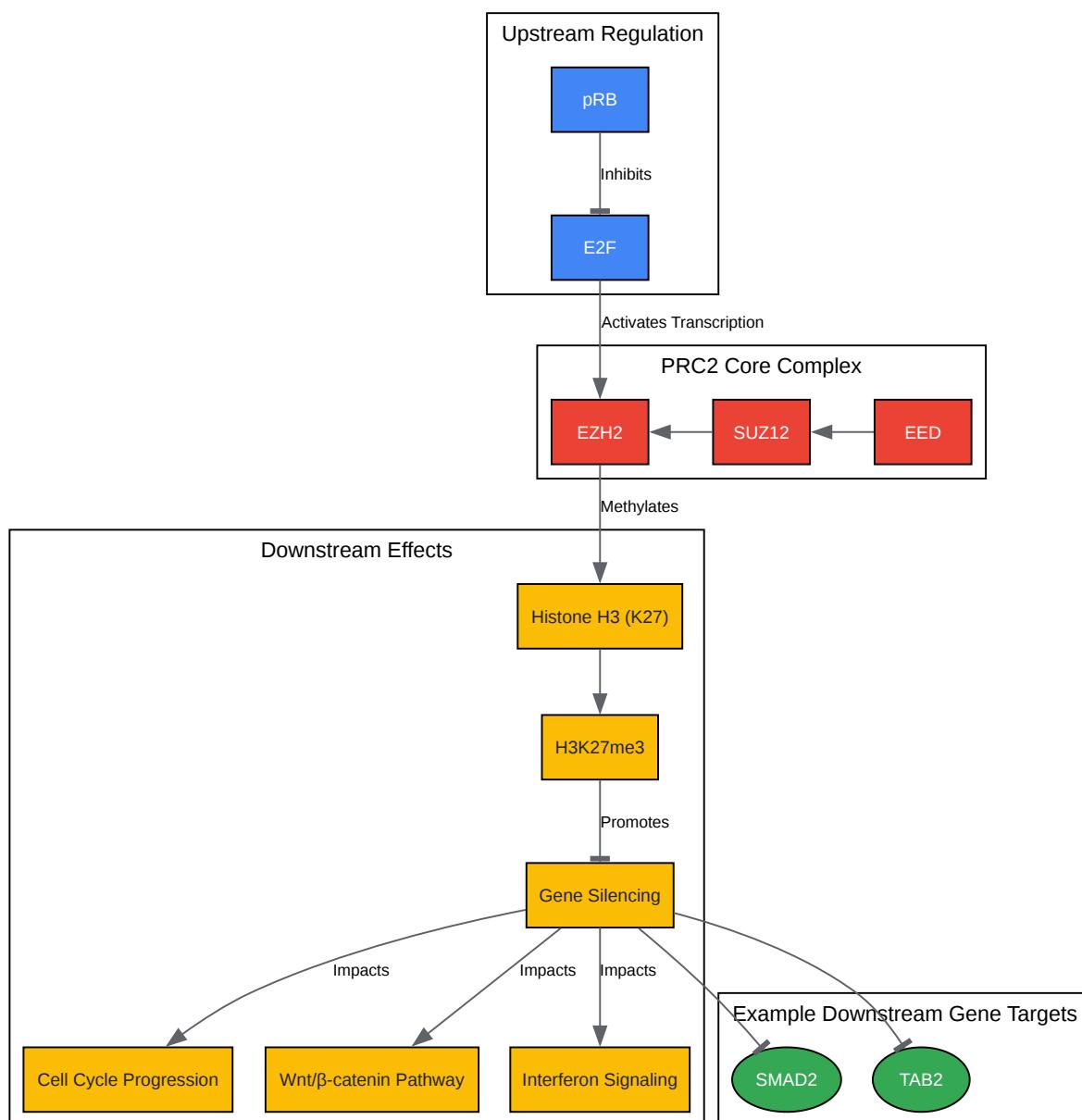
- Prepare the ECL detection reagent according to the manufacturer's instructions.
- Incubate the membrane with the ECL reagent for the recommended time.
- Capture the chemiluminescent signal using an imaging system or X-ray film.

Mandatory Visualization

EZH2 Western Blot Experimental Workflow



Simplified EZH2 Signaling Pathway

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